7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide
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Overview
Description
7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide is a macrocyclic compound known for its potent inhibitory activity against Mer tyrosine kinase (MerTK). This compound has garnered significant attention in drug discovery due to its high selectivity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[1531]henicosa-1(21),17,19-triene-20-carboxamide involves a structure-based drug design approachSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of automated reactors and continuous flow chemistry, can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide has several scientific research applications:
Chemistry: Used as a model compound in studies of macrocyclic chemistry and structure-activity relationships.
Biology: Investigated for its role in inhibiting MerTK, which is involved in various cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases where MerTK is implicated, such as cancer.
Mechanism of Action
The compound exerts its effects by binding to the ATP pocket of MerTK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, disrupting signaling pathways involved in cell survival, proliferation, and migration .
Comparison with Similar Compounds
Similar Compounds
- (7S)-7-Amino-8-oxo-N-(4-pyridinylmethyl)-2,9,16,18,21-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide
- (5S)-5-Amino-N-(4-fluorobenzyl)-6-oxo-2,7,16,18,21-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide
Uniqueness
7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide is unique due to its high selectivity and potency as a MerTK inhibitor. Its macrocyclic structure provides stability and specificity, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C24H34FN7O2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide |
InChI |
InChI=1S/C24H34FN7O2/c25-18-10-8-17(9-11-18)15-30-22(33)19-16-31-24-29-14-5-2-1-4-13-28-23(34)20(26)7-3-6-12-27-21(19)32-24/h8-11,16,20H,1-7,12-15,26H2,(H,28,34)(H,30,33)(H2,27,29,31,32) |
InChI Key |
ONIHBIZGUJZDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNC2=NC=C(C(=N2)NCCCCC(C(=O)NCC1)N)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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